molecular formula C17H16BrClN2O4 B4174258 N-(2-bromo-4-nitrophenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide

N-(2-bromo-4-nitrophenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide

Cat. No. B4174258
M. Wt: 427.7 g/mol
InChI Key: LFEIRMQTLPVDEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromo-4-nitrophenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide, also known as BNP7787, is a novel cytoprotective agent that has been developed for use in cancer therapy. It is a prodrug that is activated by glutathione, a natural antioxidant found in cells. BNP7787 has been shown to protect normal cells from the toxic effects of chemotherapy drugs, while enhancing the effectiveness of these drugs against cancer cells.

Mechanism of Action

N-(2-bromo-4-nitrophenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide works by binding to and inactivating toxic metabolites of chemotherapy drugs, such as cisplatin and oxaliplatin. These metabolites can cause damage to normal cells, leading to side effects such as nephrotoxicity and neurotoxicity. N-(2-bromo-4-nitrophenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide also enhances the effectiveness of chemotherapy drugs against cancer cells by inhibiting the repair of DNA damage in these cells.
Biochemical and Physiological Effects:
N-(2-bromo-4-nitrophenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of toxic metabolites of chemotherapy drugs in the blood, as well as in tissues such as the kidney and liver. N-(2-bromo-4-nitrophenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide has also been shown to reduce the levels of inflammatory cytokines in the blood, which can contribute to the side effects of chemotherapy. In addition, N-(2-bromo-4-nitrophenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide has been shown to protect normal cells from DNA damage caused by chemotherapy drugs, while enhancing the effectiveness of these drugs against cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-bromo-4-nitrophenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide is its ability to protect normal cells from the toxic effects of chemotherapy drugs, while enhancing the effectiveness of these drugs against cancer cells. This makes it a promising candidate for use in cancer therapy. However, there are also some limitations to its use. For example, N-(2-bromo-4-nitrophenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide may interfere with the effectiveness of some chemotherapy drugs, such as carboplatin. In addition, the optimal dosage and timing of N-(2-bromo-4-nitrophenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide administration may vary depending on the type of chemotherapy drug being used.

Future Directions

There are several future directions for research on N-(2-bromo-4-nitrophenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide. One area of interest is the development of new formulations of N-(2-bromo-4-nitrophenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide that can be administered more easily and effectively. Another area of interest is the investigation of the potential use of N-(2-bromo-4-nitrophenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide in combination with other cytoprotective agents, such as amifostine. Finally, further research is needed to determine the optimal dosage and timing of N-(2-bromo-4-nitrophenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide administration in different types of cancer therapy.

Scientific Research Applications

N-(2-bromo-4-nitrophenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide has been extensively studied in preclinical and clinical trials as a cytoprotective agent in cancer therapy. It has been shown to protect normal cells from the toxic effects of chemotherapy drugs, while enhancing the effectiveness of these drugs against cancer cells. N-(2-bromo-4-nitrophenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide has also been shown to have potential applications in the treatment of radiation-induced damage to normal tissues.

properties

IUPAC Name

N-(2-bromo-4-nitrophenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrClN2O4/c1-9-6-13(7-10(2)16(9)19)25-11(3)17(22)20-15-5-4-12(21(23)24)8-14(15)18/h4-8,11H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFEIRMQTLPVDEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromo-4-nitrophenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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